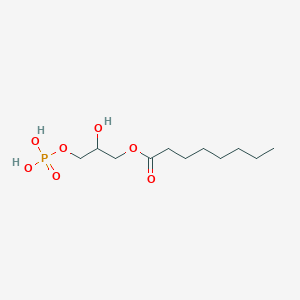
2-Hydroxy-3-(phosphonooxy)propyl octanoate
描述
2-Hydroxy-3-(phosphonooxy)propyl octanoate is an organic compound with the molecular formula C11H23O7P It is a derivative of octanoic acid and is characterized by the presence of a phosphonooxy group attached to a hydroxypropyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(phosphonooxy)propyl octanoate typically involves the esterification of octanoic acid with 2-hydroxy-3-(phosphonooxy)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
2-Hydroxy-3-(phosphonooxy)propyl octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phosphonooxy group can be reduced to form a phosphine oxide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is 2-oxo-3-(phosphonooxy)propyl octanoate.
Reduction: The major product is 2-hydroxy-3-(phosphinoxy)propyl octanoate.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
2-Hydroxy-3-(phosphonooxy)propyl octanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential role in cellular signaling pathways and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic properties.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 2-Hydroxy-3-(phosphonooxy)propyl octanoate involves its interaction with specific molecular targets and pathways. The phosphonooxy group can mimic phosphate groups in biological systems, allowing the compound to participate in phosphorylation and dephosphorylation reactions. This can affect various cellular processes, including signal transduction and enzyme activity. The hydroxypropyl chain provides additional sites for interaction with proteins and other biomolecules, enhancing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-3-(phosphonooxy)propyl palmitate
- 2-Hydroxy-3-(phosphonooxy)propyl oleate
- 2-Hydroxy-3-(phosphonooxy)propyl stearate
Uniqueness
2-Hydroxy-3-(phosphonooxy)propyl octanoate is unique due to its specific chain length and the presence of the phosphonooxy group. This combination of features allows it to interact with biological systems in a distinct manner compared to other similar compounds. Its relatively short chain length compared to palmitate or stearate derivatives may result in different solubility and bioavailability properties, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
(2-hydroxy-3-phosphonooxypropyl) octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O7P/c1-2-3-4-5-6-7-11(13)17-8-10(12)9-18-19(14,15)16/h10,12H,2-9H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEQFNGSVZKIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590978 | |
| Record name | 2-Hydroxy-3-(phosphonooxy)propyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPA(8:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0114740 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
676260-25-6 | |
| Record name | Octanoic acid, 2-hydroxy-3-(phosphonooxy)propyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676260-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-(phosphonooxy)propyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


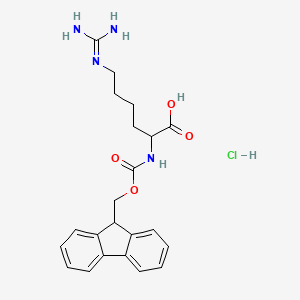
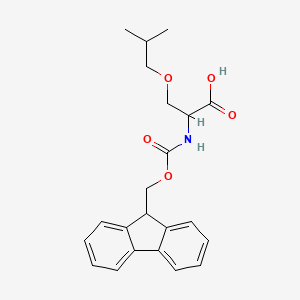
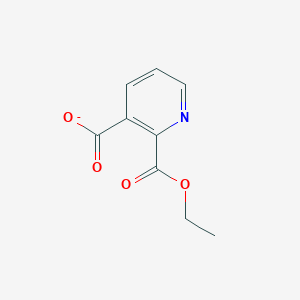
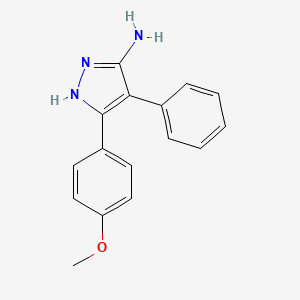

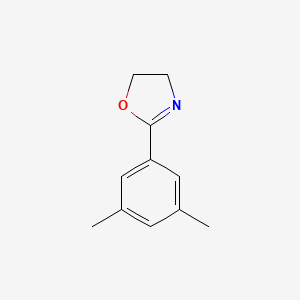
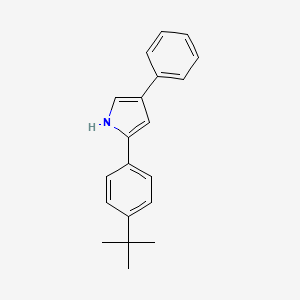
![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)

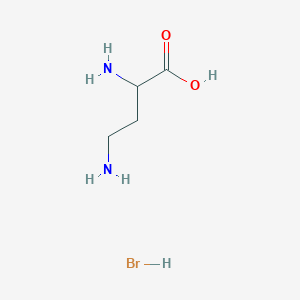
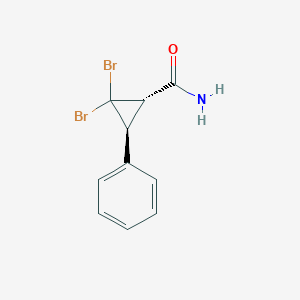
![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)
